(2-Methyl-3-furanyl)-dithio-2-propanone

Gas Chromatography Retention Index Flavor Analysis

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) is a sulfur-containing heterocyclic organic compound within the class of furan-based disulfides. It possesses the molecular formula C₈H₁₀O₂S₂ and a molecular weight of approximately 202.29 g/mol.

Molecular Formula C8H10O2S2
Molecular Weight 202.286
CAS No. 156386-69-5
Cat. No. B1147940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-3-furanyl)-dithio-2-propanone
CAS156386-69-5
Synonyms(2-Methyl-3-furanyl)-dithio-2-propanone
Molecular FormulaC8H10O2S2
Molecular Weight202.286
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5): A High-Purity Sulfur-Containing Furan Flavoring Agent


(2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) is a sulfur-containing heterocyclic organic compound within the class of furan-based disulfides [1]. It possesses the molecular formula C₈H₁₀O₂S₂ and a molecular weight of approximately 202.29 g/mol [2]. This compound is predominantly utilized as a flavoring agent or fragrance ingredient, where it imparts a savory, meat-like aroma characteristic of cooked meat products [3]. Its primary application resides in the food, beverage, and fragrance industries, and it is commercially available in various purity grades, typically at 90% minimum, for research and industrial purposes .

Why (2-Methyl-3-furanyl)-dithio-2-propanone Cannot Be Substituted with Generic Sulfur-Containing Furans


Direct substitution of (2-Methyl-3-furanyl)-dithio-2-propanone with other sulfur-containing furans (e.g., 2-methyl-3-furanthiol, 2-methyl-3-(methyldithio)furan, or bis(2-methyl-3-furyl)disulfide) is scientifically inadvisable due to substantial differences in key physicochemical and sensory parameters. As evidenced by headspace analysis of commercial meat flavorings, this compound co-occurs with numerous structurally similar furans, yet each possesses a distinct retention index (RI) and, consequently, a unique chromatographic fingerprint [1][2]. Critically, the available data on comparator compounds reveal marked variations in odor thresholds and sensory descriptors, directly impacting their performance in flavoring applications [3][4]. Furthermore, the compound's demonstrated antiproliferative activity in specific in vitro models, an effect not consistently observed across all furan disulfides, underscores its unique biological profile and precludes generic substitution in research settings [5].

Quantitative Differentiation of (2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) from Its Closest Analogs


Comparative Gas Chromatographic Retention Index (RI) on Non-Polar DB-1 Column

In the context of analyzing commercial meat flavorings, (2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) exhibits a distinct gas chromatographic retention index (RI) of 1445 on a DB-1 non-polar capillary column [1]. This value is critical for its accurate identification and quantification within complex flavor matrices, distinguishing it from other co-occurring sulfur-containing furans [2].

Gas Chromatography Retention Index Flavor Analysis Sulfur-Containing Furans

Comparative Odor Threshold Data for Closest Sulfur-Containing Furan Analogs

While a specific odor threshold for (2-Methyl-3-furanyl)-dithio-2-propanone is not currently available in the open literature, class-level inference from structurally similar furan disulfides indicates that its sensory potency is distinct. For example, the structurally related compound 2-methyl-3-(methyldithio)furan has an odor threshold of less than 1 ng/L in water [1]. In stark contrast, the key meaty aroma compound 2-methyl-3-furanthiol (a thiol, not a disulfide) has reported thresholds ranging from 0.4 to 4 ng/L [2][3]. This vast difference in sensory detection limits across the class underscores that even minor structural modifications dramatically alter a compound's aroma contribution, necessitating the use of the specific target compound for desired flavor outcomes.

Odor Threshold Sensory Analysis Flavor Chemistry Sulfur Volatiles

Differential Antiproliferative Activity of Furan Disulfides in Leukemia Jurkat Cells

Research indicates that furan-containing disulfides, a class to which (2-Methyl-3-furanyl)-dithio-2-propanone belongs, exhibit antiproliferative effects in human leukemia Jurkat cells, with mechanisms involving oxidative stress and caspase-3 activation [1]. While direct head-to-head data for (2-Methyl-3-furanyl)-dithio-2-propanone against all analogs is not available, studies on related compounds like methyl 2-methyl-3-furyl disulfide (MMFDS) and bis(2-methyl-3-furyl)disulfide (BMFDS) demonstrate that this biological activity is not universal but varies with molecular structure [1].

Antiproliferative Jurkat Cells Oxidative Stress Flavor Compounds Bioactivity

Comparative Molecular Weight and Boiling Point Differentiation from Closest Analogs

(2-Methyl-3-furanyl)-dithio-2-propanone has a molecular weight of approximately 202.29 g/mol, placing it between the lighter 2-methyl-3-(methyldithio)furan (160.26 g/mol) and the heavier bis(2-methyl-3-furyl)disulfide (230.35 g/mol) [1][2][3]. While boiling point data for the target compound is not publicly reported, its molecular weight suggests a boiling point likely higher than 2-methyl-3-(methyldithio)furan (210°C) but lower than bis(2-methyl-3-furyl)disulfide (280°C) [4]. These differences in physical properties directly impact the compound's volatility and release characteristics in flavor applications, affecting both processing behavior and final product aroma profile.

Physicochemical Properties Molecular Weight Boiling Point Flavor Compound Selection

Targeted Research and Industrial Application Scenarios for (2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5)


Authentic Meat Flavor Formulation in Processed Foods

This compound is a key constituent in commercial meat flavorings, as identified in headspace analyses [1]. Its unique retention index (RI=1445) enables precise formulation and quality control [2]. Procurement is essential for industrial flavorists seeking to replicate or enhance the savory, roasted notes characteristic of cooked meat products.

Analytical Method Development and Quality Control

The compound's distinct gas chromatographic retention index (RI=1445 on DB-1) serves as a reliable marker for identifying and quantifying this specific flavoring agent in complex matrices [1]. This is critical for quality assurance in food manufacturing, ensuring batch-to-batch consistency.

Biological Research on Furan Disulfide Bioactivity

Given the observed antiproliferative activity of structurally related furan disulfides in human leukemia Jurkat cells [1], (2-Methyl-3-furanyl)-dithio-2-propanone represents a valuable tool for investigating structure-activity relationships and potential therapeutic mechanisms.

Technical Documentation Hub

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